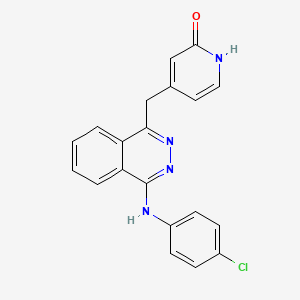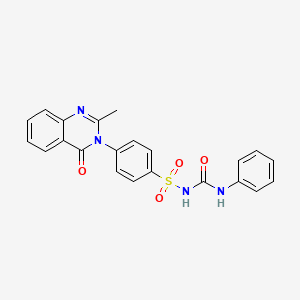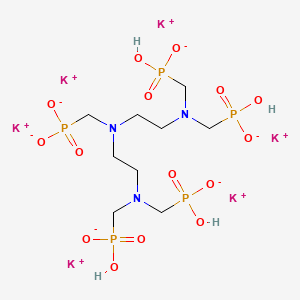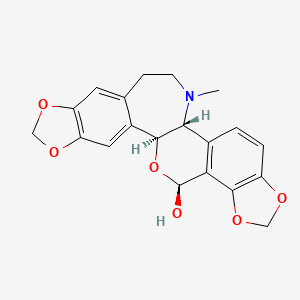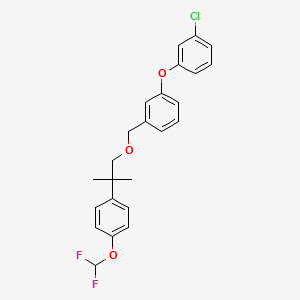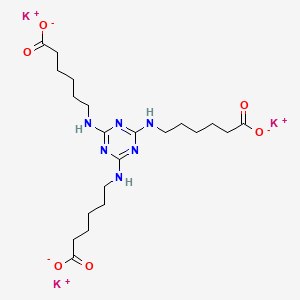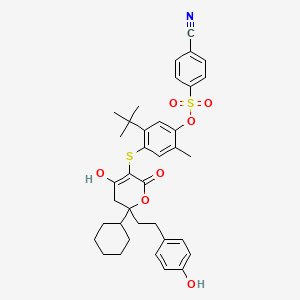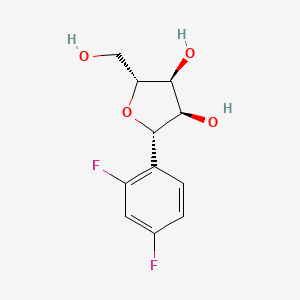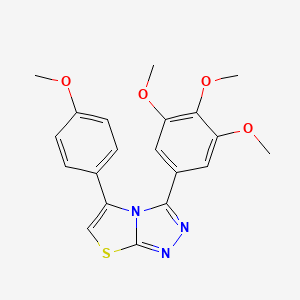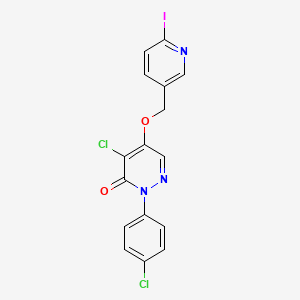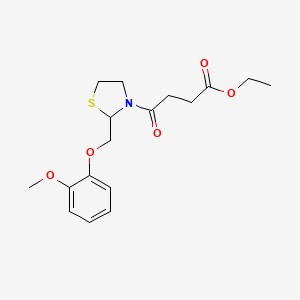
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzopyran core, which is a common structural motif in many natural products and synthetic drugs. The presence of methoxy groups and a phenyl ring further enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable benzopyran derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The methoxy groups and phenyl rings can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a subject of interest in biological research. Studies have investigated its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Its structural similarity to other bioactive compounds suggests it may have applications in drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
Wirkmechanismus
The mechanism of action of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)methanimine
- N-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-methyl-5-nitroaniline
Uniqueness
Compared to similar compounds, (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one stands out due to its benzopyran core, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
130688-96-9 |
|---|---|
Molekularformel |
C24H20O4 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-6-phenylchromen-4-one |
InChI |
InChI=1S/C24H20O4/c1-26-22-10-8-16(13-23(22)27-2)12-19-15-28-21-11-9-18(14-20(21)24(19)25)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3/b19-12+ |
InChI-Schlüssel |
VVOXVNLBKOLORI-XDHOZWIPSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/2\COC3=C(C2=O)C=C(C=C3)C4=CC=CC=C4)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C2COC3=C(C2=O)C=C(C=C3)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



